Introduction: Strategic Importance of 1,3-Dibromo-5-tert-butoxy-benzene
Introduction: Strategic Importance of 1,3-Dibromo-5-tert-butoxy-benzene
An In-depth Technical Guide to 1,3-Dibromo-5-tert-butoxy-benzene for Advanced Chemical Synthesis
1,3-Dibromo-5-tert-butoxy-benzene (CAS No. 631909-17-6) is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. As a member of the dibrominated aromatic ether class of molecules, its true value lies in its architectural design. The molecule features two bromine atoms positioned meta to a sterically bulky tert-butoxy group. This specific arrangement provides a powerful and versatile scaffold for synthetic chemists.
The two bromine atoms serve as reactive handles for sequential and selective functionalization, primarily through modern cross-coupling reactions.[1] This allows for the precise construction of complex molecular frameworks. The tert-butoxy group, with its significant steric hindrance and electron-donating character, influences the reactivity of the aromatic ring and can be strategically cleaved under specific acidic conditions to reveal a phenol, adding another layer of synthetic utility. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this key synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. While comprehensive experimental data for 1,3-Dibromo-5-tert-butoxy-benzene is not broadly published, the following table summarizes its core properties, supplemented with data from closely related analogs to provide a predictive baseline.
Table 1: Physicochemical Properties
| Property | Value | Source/Analogy |
| CAS Number | 631909-17-6 | [1] |
| Molecular Formula | C₁₀H₁₂Br₂O | [2] |
| Molecular Weight | 308.01 g/mol | [2] |
| Appearance | White to light yellow solid or liquid | Analog: 1,3-Dibromo-5-(tert-butyl)benzene[3] |
| Melting Point | ~28 °C | Analog: 1,3-Dibromo-5-(tert-butyl)benzene[3] |
| Boiling Point | ~250 °C at 760 mmHg | Analog: 1,3-Dibromo-5-(tert-butyl)benzene[3] |
| Purity | Typically >95% | Commercial Suppliers[4][5][6] |
Spectroscopic Data Analysis
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¹H NMR (Predicted):
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A singlet for the nine equivalent protons of the tert-butyl group, expected around δ 1.3 ppm.
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A singlet for the aromatic proton at the C2 position (between the two bromine atoms), likely shifted downfield.
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A doublet or multiplet for the two equivalent aromatic protons at the C4 and C6 positions.
-
-
¹³C NMR (Predicted):
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Signals corresponding to the quaternary carbons of the tert-butyl group and the carbon attached to the oxygen.
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Signals for the aromatic carbons, with the C-Br carbons showing characteristic shifts.
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Synthesis and Mechanistic Considerations
The synthesis of 1,3-Dibromo-5-tert-butoxy-benzene typically involves the bromination of a suitable precursor, such as 1-tert-butoxybenzene. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and prevent over-bromination.
A plausible synthetic route involves the electrophilic aromatic substitution of 1-tert-butoxybenzene. The tert-butoxy group is an ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom.[7] However, its steric bulk significantly hinders substitution at the ortho positions, favoring bromination at the para position first, followed by substitution at the remaining ortho/para positions. To achieve the 1,3-dibromo substitution pattern, a multi-step synthesis starting from a different precursor, such as 3,5-dibromophenol, followed by etherification with tert-butanol or isobutylene, would be a more direct and controllable strategy.
Caption: Plausible synthetic workflow for 1,3-Dibromo-5-tert-butoxy-benzene.
Chemical Reactivity and Strategic Applications
The reactivity of 1,3-Dibromo-5-tert-butoxy-benzene is dominated by the two carbon-bromine bonds, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Reactions:
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Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond.[8] This is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals. The two bromine atoms can be functionalized sequentially by carefully controlling the reaction conditions, allowing for the synthesis of unsymmetrical biaryls.
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Heck and Stille Couplings: These reactions provide pathways to form carbon-carbon bonds with alkenes (Heck) or organotin compounds (Stille), further expanding the synthetic possibilities.[9]
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, coupling the aryl bromide with amines to produce substituted anilines, another critical functional group in drug discovery.
-
Ether Cleavage: The tert-butoxy group can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding 3,5-dibromophenol. This unmasks a hydroxyl group for further functionalization, such as esterification or etherification.
The presence of the electron-donating tert-butoxy group activates the aromatic ring, potentially influencing the rate and efficiency of these coupling reactions compared to non-substituted dibromobenzenes.
Caption: Reactivity map of 1,3-Dibromo-5-tert-butoxy-benzene.
Role in Drug Discovery and Development
The structural motifs accessible from 1,3-Dibromo-5-tert-butoxy-benzene are highly relevant in medicinal chemistry. The introduction of bromine into molecular structures is a known strategy in drug design to enhance binding affinity or modulate pharmacokinetic properties.[10][11]
This building block allows for the systematic exploration of chemical space. For instance, in a drug discovery campaign, one bromine could be replaced with a phenyl group via a Suzuki reaction, while the other is converted to an amine via a Buchwald-Hartwig reaction. The resulting complex scaffold can then be evaluated for biological activity. This modular approach is highly efficient for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura reaction to validate the reactivity of the substrate. The self-validating steps are included to ensure reaction monitoring and success.
Objective: To synthesize 3-bromo-5-tert-butoxy-1,1'-biphenyl.
Materials:
-
1,3-Dibromo-5-tert-butoxy-benzene (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or a more advanced ligand like SPhos.
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Dibromo-5-tert-butoxy-benzene and phenylboronic acid.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step as the palladium catalyst is sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, the phosphine ligand, and potassium carbonate.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water). The solution will likely be a heterogeneous mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring (Self-Validation): After 1 hour, pause the heating, cool the flask, and take a small aliquot of the organic layer. Analyze by Thin Layer Chromatography (TLC) against the starting material. Expected Outcome: A new, less polar spot corresponding to the product should be visible, and the starting material spot should be diminished. The reaction is complete when the starting material is no longer visible by TLC (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Expected Outcome: The aqueous and organic layers should separate cleanly.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Expected Outcome: A crude solid or oil will be obtained.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with all halogenated organic compounds, 1,3-Dibromo-5-tert-butoxy-benzene should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local and institutional regulations.
Conclusion
1,3-Dibromo-5-tert-butoxy-benzene is a strategically designed building block that offers significant advantages in modern organic synthesis. Its dual reactive bromine sites, modulated by the sterically demanding and electronically influential tert-butoxy group, provide a versatile platform for constructing complex molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for researchers in drug discovery and materials science, enabling the efficient and modular synthesis of novel compounds. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full synthetic potential.
References
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Raff, J. D., & Hites, R. A. (2006). Gas-phase reactions of brominated diphenyl ethers with OH radicals. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Callam, C. S., & Lowary, T. L. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Ohio State University. Retrieved from [Link]
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Supporting Information. (n.d.). [PDF]. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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University of California, Berkeley. (2014). The Suzuki Reaction. Retrieved from [Link]
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Synthonix, Inc. (n.d.). 1,3-Dibromo-5-(tert-butyl)benzene - [D52677]. Retrieved from [Link]
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Khan Academy. (n.d.). EAS reactions of ethers. Retrieved from [Link]
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YouTube. (2024). Enjoyable synthesis of 1,3-Dibromobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. Retrieved from [Link]
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YouTube. (2019). 04.02 Reactivity of Ethers and Protonated Ethers. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. Retrieved from [Link]
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Pearson+. (2024). Boron tribromide (BBr3) cleaves ethers to give alkyl halides and.... Retrieved from [Link]
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Frontiers. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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